molecular formula C17H25FN2O2 B12445352 1-Boc-3-(3-fluoro-benzylamino)-piperidine CAS No. 887584-89-6

1-Boc-3-(3-fluoro-benzylamino)-piperidine

Cat. No.: B12445352
CAS No.: 887584-89-6
M. Wt: 308.4 g/mol
InChI Key: PKADNTNWLFEQPF-UHFFFAOYSA-N
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Description

1-Boc-3-(3-fluoro-benzylamino)-piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorobenzylamino group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(3-fluoro-benzylamino)-piperidine typically involves the following steps:

    Protection of Piperidine: The piperidine ring is protected using a tert-butoxycarbonyl (Boc) group to form Boc-piperidine.

    Nucleophilic Substitution: The protected piperidine undergoes nucleophilic substitution with 3-fluorobenzylamine to introduce the fluorobenzylamino group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

  • Use of automated reactors for precise control of reaction parameters.
  • Purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(3-fluoro-benzylamino)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorobenzylamino group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

1-Boc-3-(3-fluoro-benzylamino)-piperidine has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-3-(3-fluoro-benzylamino)-piperidine involves its interaction with specific molecular targets and pathways. The fluorobenzylamino group may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-3-(benzylamino)-piperidine: Similar structure but lacks the fluorine atom.

    1-Boc-3-(3-chloro-benzylamino)-piperidine: Contains a chlorine atom instead of fluorine.

    1-Boc-3-(3-methyl-benzylamino)-piperidine: Contains a methyl group instead of fluorine.

Uniqueness

1-Boc-3-(3-fluoro-benzylamino)-piperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in drug design and development.

Properties

IUPAC Name

tert-butyl 3-[(3-fluorophenyl)methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-5-8-15(12-20)19-11-13-6-4-7-14(18)10-13/h4,6-7,10,15,19H,5,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKADNTNWLFEQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50723090
Record name tert-Butyl 3-{[(3-fluorophenyl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887584-89-6
Record name tert-Butyl 3-{[(3-fluorophenyl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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